molecular formula C8H11N B125046 1-Phenylethylamine CAS No. 618-36-0

1-Phenylethylamine

Cat. No. B125046
CAS RN: 618-36-0
M. Wt: 121.18 g/mol
InChI Key: RQEUFEKYXDPUSK-UHFFFAOYSA-N
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Description

1-Phenylethylamine is an organic compound with the formula C6H5CH(NH2)CH3. This primary amine is a colorless liquid often used in chiral resolutions. Like benzylamine, it is relatively basic and forms stable ammonium salts and imines .


Synthesis Analysis

1-Phenylethylamine may be prepared by the reductive amination of acetophenone . The Leuckart reaction, using ammonium formate, is another method for this transformation . L-malic acid is used to resolve 1-Phenylethylamine . A study also reported the use of engineered baker’s yeast as a whole-cell biocatalyst for one-pot stereo-selective conversion of amines to alcohols .


Molecular Structure Analysis

The molecular formula of 1-Phenylethylamine is C8H11N. The molecule contains a total of 20 bonds. There are 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine (aliphatic) .


Chemical Reactions Analysis

The Leuckart reaction, using ammonium formate, is another method for the transformation of 1-Phenylethylamine . L-malic acid is used to resolve 1-Phenylethylamine .


Physical And Chemical Properties Analysis

1-Phenylethylamine is a colorless liquid with an aromatic odor. It has a boiling point of 188°C, a relative density of 0.9395 (15°C), and a refractive index of 1.5253. It is soluble in water and miscible with alcohol and ether .

Scientific Research Applications

Optical Resolution and Chiral Compounds

1-Phenylethylamine has been used in the optical resolution of various compounds. A key application is the resolution into enantiomers by preferential crystallization of its cinnamic acid salt. This process has been fundamental in transforming racemates into racemic mixtures (conglomerates) and applied to various compounds, including 1-phenyl-2-(p-tolyl)ethylamine and 1-(4-isopropylphenyl)ethylamine. This process is critical for the production of optically active compounds used in pharmaceuticals and as chiral auxiliaries in chemical reactions (Saigo, 1985).

Asymmetric Synthesis

1-Phenylethylamine plays a role in asymmetric synthesis. It acts as a chiral auxiliary in the synthesis of azetidine-2,4-dicarboxylic acids and other related compounds. The use of 1-Phenylethylamine in these processes allows for the creation of enantiomerically pure products, crucial in pharmaceutical synthesis (Hoshino et al., 1995).

Chiral Separation in Liquid Chromatography

1-Phenylethylamine has been used to synthesize chiral stationary phases for high-performance liquid chromatography (HPLC). These phases help in the resolution of enantiomeric amine derivatives, which is essential in the pharmaceutical industry for the purification of chiral compounds (Däppen et al., 1984).

NMR Spectroscopy

In NMR spectroscopy, 1-phenylethylamine is used with a chiral lanthanide shift reagent to assess the optical purity of samples. This application is important for determining the enantiomeric excess of compounds in chemical research and pharmaceutical production (Viswanathan & Toland, 1995).

Chiral Discrimination and Crystallography

1-Phenylethylamine has been used to study chiral discrimination by forming diastereomeric salts with bile acids. This application is significant in crystallography and understanding molecular interactions, especially in pharmaceutical research (Sada et al., 1996).

Cerebral Circulation Research

Phenylethylamine, including its derivatives, has been investigated for its effects on cerebral circulation. Such research is vital in understanding the physiological and potential therapeutic roles of these compounds in conditions like migraine (Mcculloch & Harper, 1979).

Enantiodiscrimination in Mass Spectrometry

Research on enantiodiscrimination has been conducted using 1-phenylethylamine, providing insights into the thermodynamics of chiral amine recognition. This is essential in analytical chemistry for the separation and identification of chiral molecules (Liang et al., 2002).

Safety And Hazards

1-Phenylethylamine is combustible and causes severe skin burns and eye damage. It may cause respiratory irritation and is harmful if swallowed or in contact with skin .

Future Directions

New developments in the synthesis, resolution, and synthetic applications of chiral 1-phenylethylamine reported in the last decade have been reviewed . The role of protein engineering and future discovery directions is highlighted .

properties

IUPAC Name

1-phenylethanamine
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InChI

InChI=1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3
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InChI Key

RQEUFEKYXDPUSK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
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DSSTOX Substance ID

DTXSID40862301
Record name (1-Aminoethyl)benzene
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Molecular Weight

121.18 g/mol
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Physical Description

Liquid, Clear liquid with a mild odor of ammonia; [HSDB] Colorless liquid; [MSDSonline], Solid
Record name Benzenemethanamine, .alpha.-methyl-
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Boiling Point

188.5 °C
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Flash Point

79.4 °C, 175 °F (79 °C) OC
Record name alpha-Methylbenzylamine
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Solubility

SOL IN MOST ORG SOLVENTS & HYDROCARBONS, 42 mg/L at 20 °C
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Density

0.9535 @ 20 °C/20 °C
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Vapor Density

4.2 (AIR= 1)
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Vapor Pressure

0.5 [mmHg], 0.5 MM HG @ 20 °C
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Product Name

1-Phenylethylamine

Color/Form

WATER-WHITE LIQ

CAS RN

618-36-0, 98-84-0
Record name 1-Phenylethylamine
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Melting Point

-65 °C, < 25 °C
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Synthesis routes and methods I

Procedure details

A mixture of 1 part of (+)-α-methylbenzylamine salt with R-(+)-1-(α-methylbenzyl)-5-imidazolecarboxylic acid and 6 parts of sodium hydroxide solution 1N is shaken in a closed tube till all solid enters solution (pH = ± 11). The resulting solution is shaken five times for 1 minute, each time after the addition of 1.4 parts of 2,2'-oxybispropane. The organic phases are combined (the alkaline aqueous phase is set aside) and evaporated, yielding R-(+)-α-methylbenzylamine.
Quantity
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[Compound]
Name
R-(+)-1-(α-methylbenzyl)-5-imidazolecarboxylic acid
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Synthesis routes and methods II

Procedure details

By following substantially the procedure described in step A, the partially resolved 6,7-dichloro-2,3-dihydro-5-(2-thenoyl)-benzofuran-2-carboxylic acid (12.0 g., 0.035 mole); (obtained from the acetonitrile mother liquor of step A) and (+)-α-methylbenzylamine (4.3 g., 0.035 mole) are mixed in acetonitrile (1000 ml.). The resultant salt (14.5 g.) was thrice recrystallized from a minimum volume of acetonitrile and ethanol (10:1) to obtain 9.4 g. of the salt of the pure (-)-enantiomer which is converted to the acid by treatment of the salt with dilute hydrochloric acid and ether.
Name
6,7-dichloro-2,3-dihydro-5-(2-thenoyl)-benzofuran-2-carboxylic acid
Quantity
12 g
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Synthesis routes and methods III

Procedure details

A dl-compound among the compound (I) is treated in a conventional manner with a resolution agent such as brucine, cinchonine, quinine and quaternary salts thereof or the like optical active alkaloid, α-phenethylamine (d- and l-compounds), 3-aminomethylpinane (d- and l-compounds) or the like to obtain respective diastereomer salts and then the salts are separated in a conventional manner to obtain the optical active compounds (I). The method will be explained in more detail, as to the case of that cinchonine-methohydoxide or quinine-methohydroxide is employed as the optical resolution agent. dl-compound among the compounds (I) is dissolved in methanol, ethanol, acetone or the like organic solvent, quinine-methohydroxide solution in equivalent amount is added thereto, and then the mixture is concentrated in vacuo to obtain N-methylquinium salt of the corresponding compound, as an amorphous substance. The amorphous substance is dissolved in methanol ethanol, isopropanol, acetone or the like organic solvent and the solution is left to stand to form crystals. The crystals are obtained through a filtration of the solution and subjected to recrystallization to obtain N-methylquinium salt of the d-compound. The salt was treated with hydrochloric acid and recrystallized from an organic solvent in a conventional manner to obtain the desired d-compound (I). While the mother liquor, from which the d-compound was filtered off, is concentrated to obtain N-methylquinium salts of the compounds mainly containing the l-compound and thus the salts are treated with hydrochloric acid to obtain crystals of the compounds containing mainly the l-compound. The crystals are dissolved in methanol, ethanol, acetone or the like organic solvent, cinchonine-methohydrooxide solution in equivalent amount is added thereto, and the mixture is concentrated in vacuo to obtain N-methylcinchonium salts of the compounds containing mainly the l-compound. The salts are dissolved in methanol, ethanol, isopropanol, acetone or the like organic solvent and left to stand to obtain crystals which are recrystallized to obtain N-methylcinchonium salt of the l-compound. The salt is treated with hydrocholoric acid and recrystallized from an organic solvent to obtain the desired l-compound (I).
[Compound]
Name
compound ( I )
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
1-Phenylethylamine
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
7,870
Citations
J Kapitan, C Johannessen, P Bouř… - Chirality: The …, 2009 - Wiley Online Library
The samples used for the first observations of vibrational Raman optical activity (ROA) in 1972, namely both enantiomers of 1‐phenylethanol and 1‐phenylethylamine, have been …
Number of citations: 34 onlinelibrary.wiley.com
LK Thalén, JE Bäckvall - Beilstein Journal of Organic …, 2010 - beilstein-journals.org
Candida antarctica lipase B (CALB) and racemization catalyst 4 were combined in the dynamic kinetic resolution (DKR) of (±)-1-phenylethylamine (1). Several reaction parameters have …
Number of citations: 47 www.beilstein-journals.org
AS de Miranda, LSM Miranda… - Organic & Biomolecular …, 2013 - pubs.rsc.org
… In our continuous efforts toward the development of a continuous flow process, herein we report our results on the continuous flow kinetic resolution of (±)-1-phenylethylamine leading to …
Number of citations: 31 pubs.rsc.org
A Torres-Gavilán, J Escalante, I Regla… - Tetrahedron …, 2007 - Elsevier
… of (±)-1-phenylethylamine was designed using the lipase B of … of (R)-(+)-1-phenylethylamine with capric acid (conversion 99%, <24 h), … of 1-phenylethylamine in high enantiomeric purity. …
Number of citations: 27 www.sciencedirect.com
Y Peng, Q He, S Rohani, H Jenkins - Chirality, 2012 - Wiley Online Library
During the resolution of 2‐chloromandelic acid with (R)‐(+)‐N‐benzyl‐1‐phenylethylamine, the crystals of the less soluble salt were grown, and their structure were determined and …
Number of citations: 15 onlinelibrary.wiley.com
M Asami, N Miyairi, Y Sasahara, K Ichikawa, N Hosoda… - Tetrahedron, 2015 - Elsevier
A series of o-xylylene-type 1,4-amino alcohols, synthesized from (R)-1-phenylethylamine, were used as chiral ligands for the enantioselective addition of diethylzinc to benzaldehyde. (S…
Number of citations: 21 www.sciencedirect.com
P Rossi, J Ceccarelli, S Milazzo, P Paoli… - Crystal Growth & …, 2021 - ACS Publications
… All the salts are 2 1 -column crystals, each column consisting of API and 1-phenylethylamine ions assembled via the 1-phenylethylammonium-carboxylate supramolecular …
Number of citations: 6 pubs.acs.org
E Ozcelik, F Temel, S Erdemir, B Tabakci… - Journal of Inclusion …, 2019 - Springer
… (R)-/(S)-1-phenylethylamine by exhibiting much more sensing ability towards (R)-… 1-phenylethylamine moieties provides substantially enantiomeric discrimination of 1-phenylethylamine …
Number of citations: 18 link.springer.com
HJ Federsel, M Hedberg, FR Qvarnström… - Accounts of chemical …, 2007 - ACS Publications
This Account describes the design and development of a scalable synthesis for the drug molecule AR-A2 ( 1) starting from the discovery route originating in medicinal chemistry. Special …
Number of citations: 44 pubs.acs.org
CR Noe, J Freissmuth - Journal of Chromatography A, 1995 - Elsevier
A method for the analysis of monosaccharide enantiomers of the aldose-type is described. Aminoalditols resulting from derivatization with S-(−)-1-phenylethylamine were subjected to …
Number of citations: 70 www.sciencedirect.com

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